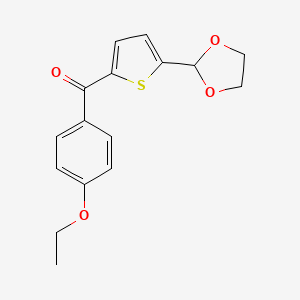

5-(1,3-Dioxolan-2-YL)-2-(4-ethoxybenzoyl)thiophene

Übersicht

Beschreibung

5-(1,3-Dioxolan-2-YL)-2-(4-ethoxybenzoyl)thiophene is an organic compound that features a thiophene ring substituted with a 1,3-dioxolane ring and a 4-ethoxybenzoyl group. This compound is of interest due to its unique structural properties, which make it a candidate for various applications in scientific research and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-(1,3-Dioxolan-2-YL)-2-(4-ethoxybenzoyl)thiophene typically involves the following steps:

Formation of the 1,3-Dioxolane Ring: This can be achieved by reacting ethylene glycol with an appropriate aldehyde or ketone under acidic conditions.

Thiophene Ring Formation: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of a ketone, an α-cyanoester, and elemental sulfur.

Coupling Reactions: The final step involves coupling the 1,3-dioxolane and thiophene rings with the 4-ethoxybenzoyl group using a Friedel-Crafts acylation reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and catalysts to enhance reaction efficiency and yield.

Types of Reactions:

Oxidation: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.

Reduction: The carbonyl group in the 4-ethoxybenzoyl moiety can be reduced to an alcohol.

Substitution: Electrophilic substitution reactions can occur on the thiophene ring, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Halogenating agents like bromine or chlorinating agents can be used for electrophilic substitution.

Major Products:

Oxidation: Thiophene sulfoxides or sulfones.

Reduction: 4-ethoxybenzyl alcohol derivatives.

Substitution: Halogenated thiophene derivatives.

Chemistry:

Material Science: Used in the synthesis of conductive polymers and organic semiconductors.

Catalysis: Acts as a ligand in coordination chemistry for catalysis.

Biology:

Biomolecular Probes: Utilized in the design of fluorescent probes for biological imaging.

Medicine:

Industry:

Electronics: Employed in the development of organic light-emitting diodes (OLEDs) and photovoltaic cells.

Wirkmechanismus

The compound exerts its effects primarily through interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, altering their activity. The 1,3-dioxolane ring can enhance the compound’s stability and bioavailability, while the thiophene ring can facilitate electron transport in electronic applications.

Vergleich Mit ähnlichen Verbindungen

- 5-(1,3-Dioxolan-2-YL)-2-benzoylthiophene

- 5-(1,3-Dioxolan-2-YL)-2-(4-methoxybenzoyl)thiophene

Uniqueness: 5-(1,3-Dioxolan-2-YL)-2-(4-ethoxybenzoyl)thiophene is unique due to the presence of the ethoxy group, which can influence its electronic properties and reactivity compared to its analogs. This makes it particularly suitable for specific applications in material science and pharmaceuticals.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Biologische Aktivität

5-(1,3-Dioxolan-2-YL)-2-(4-ethoxybenzoyl)thiophene is a complex organic compound notable for its unique structural features, including a thiophene ring and a dioxolane moiety. This compound has garnered attention in the fields of organic chemistry and medicinal chemistry due to its potential biological activities. Understanding its biological activity is crucial for exploring its applications in pharmaceuticals and other fields.

The presence of the dioxolane group contributes to the compound's chemical reactivity, while the ethoxybenzoyl substituent enhances its potential applications.

Antioxidant Properties

Research indicates that compounds containing dioxolane moieties can exhibit antioxidant activities. The interaction of this compound with reactive oxygen species (ROS) could elucidate its capability to scavenge free radicals, thus providing protective effects against oxidative stress .

Interaction with Biological Targets

Studies have focused on the compound's binding affinity to various enzymes and receptors. For instance, preliminary investigations suggest that it may interact with specific targets involved in inflammatory pathways, potentially modulating inflammation .

Case Studies

- Antioxidant Activity Assessment :

- Enzyme Inhibition Studies :

Comparative Analysis with Similar Compounds

The following table summarizes structural analogs of this compound and their unique features:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 5-(1,3-Dioxolan-2-YL)-2-(4-methoxybenzoyl)thiophene | C15H16O3S | Contains a methoxy group instead of ethoxy |

| 5-(1,3-Dioxolan-2-YL)-2-(4-propoxybenzoyl)thiophene | C16H18O3S | Propoxy substituent increases hydrophobicity |

| 5-(1,3-Dioxolan-2-YL)-2-(4-heptyloxybenzoyl)thiophene | C21H30O4S | Longer alkyl chain enhances solubility in organic solvents |

The ethoxy substituent in this compound may influence both solubility and biological activity differently compared to these analogs .

Wissenschaftliche Forschungsanwendungen

Synthesis and Derivatives

The synthesis of 5-(1,3-Dioxolan-2-YL)-2-(4-ethoxybenzoyl)thiophene often involves various synthetic pathways that utilize thiophene derivatives. These methods can lead to the formation of related compounds with varying biological activities. For example, derivatives of thiophene have been synthesized and evaluated for their potential as anticancer agents, showcasing the versatility of thiophene-based compounds in drug design.

Anticancer Properties

Research indicates that thiophene derivatives exhibit promising anticancer activities. For instance, studies have demonstrated that certain thiophene-based compounds can inhibit the proliferation of various cancer cell lines, including:

- HepG-2 (human hepatocellular carcinoma)

- A-549 (human lung cancer)

The mechanism of action often involves the induction of apoptosis and cell cycle arrest, making these compounds candidates for further development in cancer therapy .

Antimicrobial Activity

In addition to anticancer properties, some studies have highlighted the antimicrobial effects of thiophene derivatives. The presence of functional groups in the structure can enhance antibacterial and antifungal activities against pathogens such as E. coli and S. aureus. The structure-activity relationship (SAR) studies suggest that modifications on the thiophene ring significantly influence the biological efficacy .

Case Study 1: Anticancer Activity Evaluation

A series of thiophene derivatives were synthesized and tested for their antiproliferative activity against multiple cancer cell lines using the MTT assay. The results indicated that specific substitutions on the thiophene ring enhanced activity compared to standard drugs like cisplatin. This highlights the potential of this compound as a scaffold for developing novel anticancer agents .

| Compound | Cell Line Tested | IC50 (µM) | Comparison Drug |

|---|---|---|---|

| Compound A | HepG-2 | 10 | Cisplatin (15) |

| Compound B | A-549 | 12 | Doxorubicin (20) |

Case Study 2: Antimicrobial Testing

In another study, a range of thiophene derivatives were evaluated for their antibacterial properties against common bacterial strains. The results demonstrated that compounds with electron-withdrawing groups showed enhanced activity due to increased lipophilicity and membrane permeability.

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| Compound C | E. coli | 15 |

| Compound D | S. aureus | 18 |

Eigenschaften

IUPAC Name |

[5-(1,3-dioxolan-2-yl)thiophen-2-yl]-(4-ethoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O4S/c1-2-18-12-5-3-11(4-6-12)15(17)13-7-8-14(21-13)16-19-9-10-20-16/h3-8,16H,2,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIDIDXFGNVNTLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)C2=CC=C(S2)C3OCCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80641955 | |

| Record name | [5-(1,3-Dioxolan-2-yl)thiophen-2-yl](4-ethoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80641955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898778-61-5 | |

| Record name | [5-(1,3-Dioxolan-2-yl)thiophen-2-yl](4-ethoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80641955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.